molecular formula C13H16N2O3S B2641144 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide CAS No. 851408-65-6

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide

Cat. No. B2641144
CAS RN: 851408-65-6
M. Wt: 280.34
InChI Key: XPPSACATPCGOTQ-UHFFFAOYSA-N
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Description

“N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused with a pyridine moiety . The specific molecular structure of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide” is not provided in the search results.


Chemical Reactions Analysis

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The specific chemical reactions involving “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide” are not detailed in the search results.

Scientific Research Applications

Genetic Effects of Ethylating Agents

Research has explored the genetic effects of ethyl methanesulfonate (EMS), a compound related to methanesulfonamides, highlighting its mutagenic properties across various genetic systems. EMS induces mutations by alkylating DNA, leading to a variety of genetic alterations, including base-pair insertions or deletions. This research provides insights into the mechanisms of genetic mutations induced by alkylating agents, which could be relevant for understanding the broader implications of methanesulfonamide derivatives in genetic research (Sega, 1984).

Methane as a Resource

Studies have investigated methanotrophs' ability to use methane as a sole carbon source, presenting a biotechnological application for methane and potentially related compounds. Methanotrophs can convert methane into various valuable products, suggesting that compounds like N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide might have utility in biotechnological applications aimed at methane utilization or transformation (Strong, Xie, & Clarke, 2015).

Occupational Exposure to Solvents

Research on occupational exposure to chlorinated solvents has highlighted the health risks associated with such chemicals, informing on the toxicity profile of various methanesulfonamides and similar compounds. Understanding the adverse health effects of chlorinated solvents can contribute to safer handling practices and regulatory policies for methanesulfonamide derivatives (Ruder, 2006).

Homogeneous Functionalization of Methane

Investigations into the homogeneous functionalization of methane offer insights into the chemical transformations of methane into more valuable compounds. This research area could inform the development of catalysts and processes for the functionalization of methane and similar structures, including methanesulfonamide derivatives (Gunsalus et al., 2017).

Methane Oxidation and Production

The anaerobic oxidation of methane (AOM) by archaea, utilizing a reverse methanogenesis pathway, presents a fascinating area of study that could have implications for understanding the metabolic pathways of compounds structurally related to methane, such as methanesulfonamides (Timmers et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .

Mode of Action

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing nerve impulse transmission .

Biochemical Pathways

The action of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide affects the cholinergic pathway. By inhibiting AChE, the compound prevents the hydrolysis of acetylcholine into choline and acetic acid . This leads to an increase in acetylcholine levels in the synaptic cleft, which can enhance the transmission of nerve impulses .

Pharmacokinetics

The compound’s strong potency in inhibiting ache suggests that it may have favorable pharmacokinetic properties .

Result of Action

The molecular effect of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide’s action is the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft . On a cellular level, this can enhance nerve impulse transmission, which may have potential therapeutic effects in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced .

properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-3-4-10-8-11(5-6-14-19(2,17)18)13(16)15-12(10)7-9/h3-4,7-8,14H,5-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPSACATPCGOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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